An In-depth Technical Guide to the Natural Sources of Cyclo(aspartyl-phenylalanyl)
An In-depth Technical Guide to the Natural Sources of Cyclo(aspartyl-phenylalanyl)
Foreword
Cyclo(aspartyl-phenylalanyl), a diketopiperazine (DKP), has emerged from the relative obscurity of peptide chemistry to become a molecule of significant interest to the pharmaceutical and food science industries. This cyclic dipeptide, formed from the condensation of aspartic acid and phenylalanine, is increasingly recognized for its presence in various natural systems and its potential biological activities. This guide provides a comprehensive technical overview of the natural sources of Cyclo(aspartyl-phenylalanyl), its biosynthesis, methods for its isolation and characterization, and a summary of its known biological functions. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this intriguing natural compound.
Natural Occurrence of Cyclo(aspartyl-phenylalanyl): A Microbial and Fermented Food Perspective
Cyclo(aspartyl-phenylalanyl) is not a ubiquitous compound in nature, but its presence is well-documented in specific ecological niches, primarily those associated with microbial activity and food fermentation.
Microbial Production: The Primary Natural Factories
Microorganisms are the principal natural producers of a vast array of secondary metabolites, including diketopiperazines. Several genera of bacteria and fungi have been identified as sources of cyclic dipeptides. While the production of a wide range of DKPs by microorganisms is known, the specific synthesis of Cyclo(aspartyl-phenylalanyl) is an area of ongoing research. However, based on the known substrate specificities of the enzymes involved in DKP biosynthesis, it is highly probable that microorganisms possessing the necessary enzymatic machinery and access to aspartic acid and phenylalanine precursors can synthesize this compound.
Key microbial genera known for producing a variety of diketopiperazines include:
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Aspergillus : Species such as Aspergillus nidulans have been engineered to produce cyclo-diphenylalanine, demonstrating their capacity for synthesizing aromatic amino acid-containing DKPs.[1] Aspergillus oryzae, a fungus with a long history in food fermentation, is known to metabolize L-phenylalanine into various aromatic compounds, suggesting the potential for DKP formation.[2]
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Lactobacillus : Lactic acid bacteria are central to many food fermentations. Lactobacillus plantarum, for instance, has been shown to produce antifungal cyclic dipeptides like cyclo(L-Phe-L-Pro).[3][4] Given the presence of aspartic acid and phenylalanine in the fermentation substrates, the production of Cyclo(aspartyl-phenylalanyl) by certain Lactobacillus strains is plausible.
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Pseudomonas : Some Pseudomonas species are known to produce cyclic dipeptides that act as quorum sensing inhibitors.[5]
Fermented Foods: A Reservoir of Bioactive Compounds
Fermented foods and beverages represent a significant dietary source of various bioactive compounds, including cyclic dipeptides. The microbial communities present during fermentation metabolize the raw ingredients, leading to the formation of a complex mixture of molecules that contribute to the flavor, aroma, and potential health benefits of the final product.
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Cocoa Fermentation: The fermentation of cocoa beans is a critical step in chocolate production, involving a succession of yeasts, lactic acid bacteria, and acetic acid bacteria. During this process, proteins are hydrolyzed into peptides and free amino acids, including aspartic acid and phenylalanine.[6][7] The microbial activity during fermentation can lead to the formation of various flavor precursors and other bioactive compounds, making fermented cocoa a potential source of Cyclo(aspartyl-phenylalanyl). Metagenomic analysis of cocoa bean fermentation has identified the presence of metabolic pathways for phenylalanine, tyrosine, and tryptophan biosynthesis in key fermenting organisms like Lactobacillus plantarum and Acetobacter pasteurianus.[8]
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Other Fermented Products: While specific quantification of Cyclo(aspartyl-phenylalanyl) in a wide range of fermented foods is not extensively documented, the general presence of its constituent amino acids in protein-rich starting materials for fermentation (e.g., grains, dairy) suggests its potential formation in products like sourdough bread, certain cheeses, and soy-based fermented foods.
A Note on Aspartame Degradation
It is crucial to distinguish between the natural occurrence of Cyclo(aspartyl-phenylalanyl) and its formation as a degradation product of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester). Under conditions of elevated temperature and certain pH levels, aspartame can cyclize to form Cyclo(aspartyl-phenylalanyl). This is a significant consideration in food products and beverages sweetened with aspartame that undergo heat treatment or prolonged storage.
Biosynthesis of Cyclo(aspartyl-phenylalanyl): The Enzymatic Machinery
The formation of the diketopiperazine ring of Cyclo(aspartyl-phenylalanyl) in biological systems is an enzyme-catalyzed process. Two primary enzymatic pathways are responsible for the biosynthesis of cyclic dipeptides in microorganisms: those involving nonribosomal peptide synthetases (NRPSs) and those utilizing cyclodipeptide synthases (CDPSs).
Nonribosomal Peptide Synthetases (NRPSs)
NRPSs are large, multi-domain enzymes that act as assembly lines for the synthesis of a wide variety of peptide-based natural products. The biosynthesis of a cyclic dipeptide via an NRPS typically involves the following steps:
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Adenylation (A) domain: Selects and activates the specific amino acids (in this case, L-aspartic acid and L-phenylalanine) as aminoacyl-adenylates.
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Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acids are covalently tethered to the T domain via a phosphopantetheinyl arm.
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Condensation (C) domain: Catalyzes the formation of the peptide bond between the two tethered amino acids.
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Thioesterase (TE) domain: The final dipeptidyl-S-PCP intermediate is released from the enzyme. In the case of cyclic dipeptide formation, the TE domain catalyzes an intramolecular cyclization reaction, leading to the formation of the diketopiperazine ring.
Cyclodipeptide Synthases (CDPSs)
CDPSs represent a more recently discovered family of enzymes that also catalyze the formation of cyclic dipeptides. Unlike NRPSs, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. The proposed mechanism involves the sequential binding of two aa-tRNAs to the enzyme, followed by the transfer of the aminoacyl moieties and an intramolecular cyclization reaction to form the diketopiperazine.
Isolation and Purification of Cyclo(aspartyl-phenylalanyl) from Natural Sources
The isolation and purification of Cyclo(aspartyl-phenylalanyl) from complex natural matrices such as microbial cultures or fermented foods require a multi-step approach to separate it from other metabolites. The following is a generalized protocol based on established methods for the isolation of cyclic dipeptides.
General Experimental Workflow
Detailed Protocol: Isolation from a Microbial Culture
This protocol provides a more detailed, step-by-step methodology for the isolation of Cyclo(aspartyl-phenylalanyl) from a liquid microbial culture.
Step 1: Fermentation and Extraction
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Inoculate a suitable liquid medium with the microbial strain of interest.
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Incubate the culture under optimal conditions for the production of secondary metabolites.
-
After the incubation period, separate the mycelium/cells from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Step 2: Preliminary Fractionation by Column Chromatography
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions of a defined volume.
Step 3: Identification of Target Fractions
-
Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Compare the retention factor (Rf) or retention time (Rt) of the spots/peaks with that of a pure standard of Cyclo(aspartyl-phenylalanyl).
-
Pool the fractions containing the compound of interest.
Step 4: Final Purification by Preparative HPLC
-
Concentrate the pooled fractions to dryness.
-
Dissolve the residue in a suitable solvent for HPLC (e.g., methanol or acetonitrile/water).
-
Purify the compound using a preparative HPLC system equipped with a C18 column.
-
Use an appropriate mobile phase, often a gradient of acetonitrile and water, to achieve good separation.
-
Collect the peak corresponding to Cyclo(aspartyl-phenylalanyl).
-
Evaporate the solvent to obtain the purified compound.
Analytical Characterization of Cyclo(aspartyl-phenylalanyl)
Once isolated, the structural identity and purity of Cyclo(aspartyl-phenylalanyl) must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental tool for both the quantification and purity assessment of Cyclo(aspartyl-phenylalanyl). A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength around 214 nm, where the peptide bond absorbs.[9]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the isolated compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of Cyclo(aspartyl-phenylalanyl) (C13H14N2O4). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of a molecule. 1H NMR and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.[10] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and confirm the cyclic structure of the dipeptide.
Table 1: Physicochemical Properties of Cyclo(aspartyl-phenylalanyl)
| Property | Value |
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| Appearance | White to off-white powder |
| IUPAC Name | (3S,8aS)-3-(carboxymethyl)-6-benzylpiperazine-2,5-dione |
Biological Activities and Potential Applications
The biological activities of cyclic dipeptides are diverse and have garnered significant interest in drug discovery and development. While research specifically on Cyclo(aspartyl-phenylalanyl) is still emerging, the known activities of related diketopiperazines provide a strong rationale for its investigation.
Anti-inflammatory Activity
Several cyclic dipeptides have demonstrated anti-inflammatory properties. For instance, cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[11] The breakdown product of aspartame, which includes the linear dipeptide aspartyl-phenylalanine, has been associated with analgesic and anti-inflammatory functions, including the inhibition of cyclo-oxygenase (COX) enzymes.[12] This suggests that Cyclo(aspartyl-phenylalanyl) may also possess anti-inflammatory potential.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. The disruption of QS is a promising anti-virulence strategy. A number of cyclic dipeptides have been identified as potent QS inhibitors.[13][14][15] For example, cyclic dipeptides produced by Pseudomonas aeruginosa have been shown to inhibit the QS mechanisms of other pathogenic bacteria.[5] The potential of Cyclo(aspartyl-phenylalanyl) to interfere with bacterial communication warrants further investigation as a novel antimicrobial strategy.
Neuroprotective Effects
Neurodegenerative diseases are a major health concern, and there is a continuous search for new neuroprotective agents. Some cyclic dipeptides have shown promise in this area. For example, Cyclo(L-Pro-L-Phe) isolated from a marine-derived fungus has demonstrated neuroprotective effects against oxidative stress-induced cell injury in neuroblastoma cells.[16] Given the structural similarity, exploring the neuroprotective potential of Cyclo(aspartyl-phenylalanyl) is a logical next step.
Table 2: Summary of Potential Biological Activities of Cyclo(aspartyl-phenylalanyl) and Related Diketopiperazines
| Biological Activity | Observed in Related Diketopiperazines | Potential Implication for Cyclo(Asp-Phe) |
| Anti-inflammatory | Cyclo(His-Pro)[11] | Potential therapeutic for inflammatory diseases. |
| Quorum Sensing Inhibition | Various cyclic dipeptides[5][13][14] | Development of novel anti-virulence agents. |
| Neuroprotection | Cyclo(L-Pro-L-Phe)[16] | Potential therapeutic for neurodegenerative disorders. |
| Antifungal | Cyclo(L-Phe-L-Pro)[3] | Development of new antifungal agents. |
Future Directions and Conclusion
The study of Cyclo(aspartyl-phenylalanyl) from natural sources is a field ripe with opportunity. Future research should focus on a more systematic screening of fermented foods and microbial strains to identify high-producing natural sources of this specific diketopiperazine. The elucidation of the specific biosynthetic pathways in these organisms will be crucial for metabolic engineering efforts to enhance production. Furthermore, a thorough investigation into the diverse biological activities of Cyclo(aspartyl-phenylalanyl) is warranted to unlock its full therapeutic and biotechnological potential. This in-depth technical guide provides a solid foundation for researchers and scientists to embark on the exciting journey of exploring the natural world for this promising bioactive molecule.
References
-
Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice. (2011). PMC. [Link]
-
Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond). (2019). PMC. [Link]
-
Cyclo-diphenylalanine production in Aspergillus nidulans through stepwise metabolic engineering. (2024). PubMed. [Link]
-
An investigation into the biological activity of the selected histidine‐containing diketopiperazines cyclo(His‐Phe) and cyclo(His‐Tyr). Semantic Scholar. [Link]
-
Determination of aspartic acid, phenylalanine, and aspartylphenylalanine in aspartame-containing samples using a precolumn derivatization HPLC method. ACS Publications. [Link]
-
Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation. (2022). PubMed. [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry. [Link]
-
Aspergillus niger is a superior expression host for the production of bioactive fungal cyclodepsipeptides. (2018). NIH. [Link]
-
Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). (2014). PubMed. [Link]
-
NMR Study on Inclusion Complexes of l-Phenylalanine and Aspartame with Cyclodextrins in Aqueous Solution. (1987). Scilit. [Link]
-
Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid. (2002). PubMed. [Link]
-
Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. (2023). NIH. [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2021). MDPI. [Link]
-
Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides. (2020). PMC. [Link]
-
Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. (2011). PubMed. [Link]
-
Influence of Amino Acids on Quorum Sensing-Related Pathways in Pseudomonas aeruginosa PAO1: Insights from the GEM iJD1249. (2024). PubMed Central. [Link]
-
NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions. (1991). PubMed. [Link]
-
Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. (2022). PubMed. [Link]
-
The Role of Cyclo(His-Pro) in Neurodegeneration. (2018). MDPI. [Link]
-
Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. (2021). PMC. [Link]
-
Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(L-Phe-L-Pro) and Cyclo(L-Phe-trans-4-OH-L-Pro) and 3-Phenyllactic Acid. (2002). ResearchGate. [Link]
-
Insight into the Substrate Specificity of Lactobacillus paracasei Aspartate Ammonia-Lyase. (2022). MDPI. [Link]
-
Aspergillus nidulans: A Potential Resource of the Production of the Native and Heterologous Enzymes for Industrial Applications. (2020). PMC. [Link]
-
Cyclopiazonic Acid Biosynthesis of Aspergillus flavus and Aspergillus oryzae. (2011). MDPI. [Link]
-
Naturally-Occurring Cyclopeptides: Structures and Bioactivity. (2020). ResearchGate. [Link]
-
Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid. (2002). PMC. [Link]
-
Physico-chemical changes during cocoa fermentation and key enzymes involved. (2000). Universiti Putra Malaysia. [Link]
-
Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling. (2023). MDPI. [Link]
-
Isolation and characterization of cyclo-(tryptophanyl-prolyl) and chloramphenicol from Streptomyces sp. SUK 25 with antimethicillin-resistant Staphylococcus aureus activity. (2016). ResearchGate. [Link]
-
Optimization of the Culture Conditions of Lactic Acid Bacteria for Antimicrobial Activity and Mass Production of Cyclic Dipeptides. (2021). PMC. [Link]
-
Aspergillus oryzae pathways that convert phenylalanine into the flavor volatile 2-phenylethanol. (2015). PubMed. [Link]
-
Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells. (2024). PMC. [Link]
-
Neuroprotective action of halogenated derivatives of L-phenylalanine. (2008). PubMed. [Link]
-
Cocoa Fermentations Conducted with a Defined Microbial Cocktail Inoculum. (1998). PMC. [Link]
-
Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. (2011). ResearchGate. [Link]
-
Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (2022). MDPI. [Link]
-
isolation and characterization of cyclo-(tryptophanyl- prolyl) and chloramphenicol from Streptomyces sp. sUK 25 with antimethici. (2016). Dove Medical Press. [Link]
-
Physicochemical and Biochemical Changes in Cocoa during the Fermentation Step. (2023). MDPI. [Link]
-
L-Aspartyl-L-phenylalanine. (2023). PubChem. [Link]
-
Metagenomics analysis of cocoa bean fermentation microbiome identifying species diversity and putative functional capabilities. (2019). PubMed Central. [Link]
-
A facile HPLC method for optical purity and quantitative measurements of phenylalanine from the hydrolyzed aspartame under different pH and temperature after its derivatization with a fluorescent reagent. (2007). PubMed. [Link]
-
Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach. (2020). MDPI. [Link]
-
Phenylalanine Plays Important Roles in Regulating the Capacity of Intestinal Immunity, Antioxidants and Apoptosis in Largemouth Bass (Micropterus salmoides). (2022). NIH. [Link]
-
Conformation analysis of aspartame-based sweeteners by NMR spectroscopy, molecular dynamics simulations, and X-ray diffraction studies. (1995). PubMed. [Link]
-
Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. (1998). PubMed. [Link]
-
Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation. (2020). PubMed Central. [Link]
-
Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. (2022). PubMed. [Link]
-
The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. (2024). PMC. [Link]
-
PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. (2012). NIH. [Link]
-
Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. (2022). MDPI. [Link]
Sources
- 1. Cyclo-diphenylalanine production in Aspergillus nidulans through stepwise metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillus oryzae pathways that convert phenylalanine into the flavor volatile 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metagenomics analysis of cocoa bean fermentation microbiome identifying species diversity and putative functional capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
